AZD1283

Descripción general

Descripción

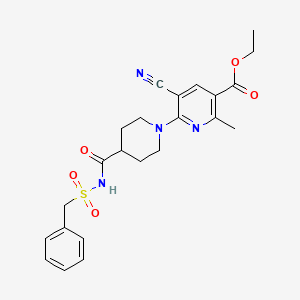

AZD1283, también conocido como 6-[4-[(bencilsulfonil)carbamoil]piperidin-1-il]-5-ciano-2-metilnicotinato de etilo, es un antagonista potente y de alta afinidad del receptor P2Y12. Este compuesto se ha desarrollado como una alternativa no nucleotídica a otros inhibidores del receptor P2Y12, como ticagrelor, para el tratamiento de la trombosis arterial. This compound inhibe eficazmente la activación plaquetaria in vivo con un aumento mínimo del tiempo de sangrado .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de AZD1283 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, como diclorometano y etanol, y reactivos como hidruro de sodio y cloruro de bencilsulfonilo .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a ampliar la producción mientras se mantiene la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

AZD1283 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.

Sustitución: El grupo bencilsulfonilo puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.

Reducción: Se puede emplear hidruro de aluminio y litio o gas hidrógeno con un catalizador de paladio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para las reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, aminas primarias y diversos derivados sustituidos de this compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications of AZD1283

This compound is a potent and high-affinity P2Y12] receptor . Research has provided insights into its applications in platelet aggregation, arterial thrombosis, and potential uses in Alzheimer's disease research .

**P2Y12] receptor, a key player in platelet aggregation stimulated by adenosine diphosphate (ADP) . It has an IC50 of 11 nM in radioligand competition binding assays and 25 nM in GTPγS binding assays . The compound effectively inhibits platelet activation in vivo and increases blood flow in a dose-dependent manner .

Arterial Thrombosis

P2Y$$12] antagonists like this compound are widely recognized as antiplatelet agents for preventing and treating arterial thrombosis . Studies have explored novel bicyclic pyridine derivatives based on the this compound scaffold to enhance metabolic stability and antithrombotic efficacy .

Structural Insights and Drug Development

- Binding Mode: The crystal structure of P2Y$$12]R in complex with this compound reveals that the ligand stretches over 17 Å between helices IV and VII, interacting with side chains from helices III–VII . The piperidinyl–nicotinate group inserts into a sub-pocket formed by helices III, IV, and V, while the benzylsulphonyl group interacts mainly with helices VI and VII .

- Conformational Changes: this compound binding results in an open extracellular side conformation, with helices VI and VII positioned away from the binding pocket . This is in contrast to agonist binding, which causes an inward shift of helices VI and VII .

- Disulfide Bridge Dynamics: The conserved disulfide bond between transmembrane helix 3 (TM3) and extracellular loop 2 (ECL2) is flexible in the this compound complex, suggesting a dynamic disulfide state influenced by the type of ligand binding .

Microglial Response in Alzheimer's Disease

Research indicates that the homeostatic microglial marker P2Y12]R, suggesting its potential use in studying microglial responses in neurodegenerative conditions .

Mecanismo De Acción

AZD1283 ejerce sus efectos uniéndose al receptor P2Y12, un receptor acoplado a proteína G involucrado en la agregación plaquetaria. Al antagonizar este receptor, this compound inhibe la activación de las plaquetas, evitando así la formación de trombos. Los objetivos moleculares incluyen el receptor P2Y12 en las plaquetas, y las vías implicadas son las relacionadas con la activación y la agregación plaquetaria .

Comparación Con Compuestos Similares

Compuestos similares

- Ticagrelor

- Clopidogrel

- Prasugrel

Comparación

AZD1283 es único en su estructura no nucleotídica, lo que proporciona ventajas en términos de biodisponibilidad y estabilidad en comparación con los inhibidores basados en nucleótidos como ticagrelor. Además, this compound ha mostrado un mejor perfil de seguridad con un aumento mínimo del tiempo de sangrado, lo que lo convierte en un candidato prometedor para un desarrollo posterior .

Actividad Biológica

AZD1283 is a potent antagonist of the P2Y12 receptor, which plays a critical role in platelet activation and aggregation. The compound has been investigated for its potential therapeutic applications, particularly in the context of arterial thrombosis. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its pharmacological properties, mechanisms of action, and implications for clinical use.

Overview of P2Y12 Receptor

The P2Y12 receptor is a member of the purinergic G protein-coupled receptor (GPCR) family and is primarily activated by adenosine diphosphate (ADP). It is crucial for platelet aggregation and thrombus formation. Inhibition of this receptor can prevent excessive clotting, making it a significant target for antithrombotic therapy.

Pharmacological Properties

This compound exhibits high affinity for the P2Y12 receptor with an IC50 value of approximately 11 nM in radioligand competition binding assays . Its potency and selectivity make it a promising candidate for further development as an antithrombotic agent.

Table 1: Key Pharmacological Parameters of this compound

| Parameter | Value |

|---|---|

| IC50 (P2Y12 receptor) | 11 nM |

| IC50 (GTPγS assay) | 25 nM |

| Binding Affinity | High |

| Stability in Human Plasma | >99% after 60 min |

This compound functions by binding to the P2Y12 receptor and preventing the conformational changes necessary for its activation. Structural studies have revealed that this compound occupies a unique binding pocket within the receptor, leading to distinct interactions that inhibit platelet activation without significantly increasing bleeding time . This is particularly important for maintaining hemostatic balance during therapeutic interventions.

Case Study: In Vivo Effects

In preclinical studies, this compound demonstrated effective inhibition of platelet activation in vivo. For instance, dynamic PET imaging in mouse models showed rapid accumulation of the compound in the liver, while brain uptake was negligible . This suggests that while this compound may not penetrate the central nervous system significantly, its hepatic metabolism could be beneficial for systemic circulation.

Stability and Metabolism

The metabolic stability of this compound has been assessed through various assays. In vitro studies indicate that this compound remains intact with >99% stability after incubation in human serum for 60 minutes. Furthermore, its half-life in liver microsomes was determined to be approximately 37 minutes in mice and over 160 minutes in humans .

Implications for Clinical Use

Given its pharmacological profile, this compound holds promise as a therapeutic agent for conditions associated with excessive platelet aggregation. Its ability to inhibit P2Y12 receptors effectively while maintaining a favorable safety profile positions it as a potential alternative or adjunct to existing antiplatelet therapies.

Propiedades

IUPAC Name |

ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHKCNXXRQYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919351-41-0 | |

| Record name | AZD-1283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1283 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.